molecular formula C6H8N4 B7824264 Picolinimidohydrazide

Picolinimidohydrazide

Cat. No. B7824264
M. Wt: 136.15 g/mol
InChI Key: DKTIHEQAQFSEAB-UHFFFAOYSA-N
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Description

Picolinimidohydrazide is a chemical compound with the molecular formula C6H8N4 . It has an average mass of 136.154 Da and a mono-isotopic mass of 136.074890 Da . It is also known by other names such as 2-Pyridincarboximidohydrazid, 2-Pyridinecarbohydrazonamide, and Pyridine-2-carboximidohydrazide .


Molecular Structure Analysis

The molecular structure of Picolinimidohydrazide consists of 6 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms . The structure determination of small molecule compounds can be achieved using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

Picolinimidohydrazide has a density of 1.3±0.1 g/cm3, a boiling point of 262.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.0±3.0 kJ/mol and a flash point of 112.5±25.1 °C .

Safety And Hazards

Picolinimidohydrazide is associated with certain hazards. It has been assigned the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N'-aminopyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTIHEQAQFSEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picolinimidohydrazide

CAS RN

1005-02-3
Record name 2-Pyridinecarboximidic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboximidic acid, hydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine-2-carboximidohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of pyridine-2-carbonitrile 20 g (192 mM), hydrazine hydrate (3 eq.) in ethanol (50 ml) is stirred at room temperature for 18 hrs. Reaction mass is then diluted with water, extracted with ethyl acetate, dried over anhydrous sodium sulphate and concentrated under vacuum to yield desired compound.
Quantity
20 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

2-Cyanopyridine (5.2 g, 50 mmol) and hydrazine hydrate (2.95 g, 50 mmol) were mixed and a small amount of ethanol was added to obtain a clear solution. After standing overnight at ambient temperature, the resulting white crystals were collected by filtration. The resulting product was washed with diethyl ether and dried in the air to afford pyridine-2-carbohydrazonamide.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picolinimidohydrazide
Reactant of Route 2
Picolinimidohydrazide

Citations

For This Compound
11
Citations
SA Bonnett, J Ollinger, S Chandrasekera… - ACS infectious …, 2016 - ACS Publications
… ), picolinimidohydrazide (30), or acylhydrazone (31) moiety. The potency of three additional picolinimidohydrazide (… With the exception of 33, the picolinimidohydrazide derivatives were …
Number of citations: 36 pubs.acs.org
AA Aly, M Ramadan, HM Fatthy - Advances in Heterocyclic Chemistry, 2017 - Elsevier
… In 2003, pyrazole hydrochloride derivatives 8a-f were prepared in good yields (82–89%) from the reaction of picolinimidohydrazide 6 with β-methoxyvinyltrifluoromethyl ketones 7a-f in …
Number of citations: 6 www.sciencedirect.com
K Muller, Y Sun, A Heimermann… - … A European Journal, 2013 - Wiley Online Library
… Unsubstituted 2-(1,2,4-triazol-5-yl)pyridine (1 g) was obtained by heating the intermediate picolinimidohydrazide at reflux in concentrated formic acid.25 …
A Voronkov, DD Holsworth, J Waaler… - Journal of medicinal …, 2013 - ACS Publications
Tankyrases 1 and 2 (TNKS1/2) are promising pharmacological biotargets with possible applications for the development of novel anticancer therapeutics. A focused structure–activity …
Number of citations: 138 pubs.acs.org
H Tang, Y Ye, Q Chen, M Ren, X Li, H Li, Y Wang… - Optical Materials, 2020 - Elsevier
… The compounds 1-(9-ethyl-9H-carbazol-3-yl)ethanone (ECE) [22], 2-(9-ethyl-9H-carbazol-3-yl)-2-oxoacetaldehyde (ECO) [23] and picolinimidohydrazide [24] all were synthesized …
Number of citations: 6 www.sciencedirect.com
DS Kopchuk, IL Nikonov, AF Khasanov, K Giri… - Organic & …, 2018 - pubs.rsc.org
The interactions between substituted 5-R-3-(pyridyl-2)-1,2,4-triazines with in situ generated substituted aryne intermediates have been studied. The reaction afforded either inverse …
Number of citations: 55 pubs.rsc.org
P Eshghi, L Moafi, M Alidoosti, DN Esfahani - Spectrochimica Acta Part A …, 2023 - Elsevier
An isatin-Schiff base ligand (ISS) bearing a pyridine-2-carboxamidine moiety was synthesized through a facile and convenient method for the highly selective colorimetric detection of …
Number of citations: 3 www.sciencedirect.com
JR Theriault, J Perez, S Gilbert, M Palmer… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
Hypoxia and ischemia are related to numerous public health problems affecting most major organ systems. Examples include the cardiovascular, pulmonary, renal, neurologic, and …
Number of citations: 1 www.ncbi.nlm.nih.gov
G Katsagounos, E Stathatos, NB Arabatzis… - Journal of …, 2011 - Elsevier
Four europium complexes with enhanced luminescent properties have been synthesized. Thin transparent films of the complexes were prepared on glass panes and then were …
Number of citations: 43 www.sciencedirect.com
D Tang, J Wang, P Wu, X Guo, JH Li, S Yang… - RSC advances, 2016 - pubs.rsc.org
… Notably, picolinimidohydrazide (2h) also proceeded smoothly and produced a yield of 58% (… It was noteworthy that the picolinimidohydrazide (2h) also afforded the desired products in a …
Number of citations: 36 pubs.rsc.org

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